1-Adamantanecarboxylic acid
Description
Historical Context and Evolution of Adamantane (B196018) Chemistry
The story of adamantane begins in 1933, when it was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. chemistrylearner.comwikipedia.org This discovery of a hydrocarbon with a diamond-like structure, which they named adamantane, sparked a new field of chemistry focused on polyhedral organic compounds. wikipedia.org The name "adamantane" itself was suggested by Rudolf Lukeš, derived from the Greek word for diamond, reflecting the molecule's structural similarity to the diamond lattice. worldscientific.com
While its existence was proposed by H. Decker in 1924, who called it "decaterpene," the first successful laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941. chemistrylearner.comwikipedia.orgacs.org Prelog's initial five-stage synthesis was complex and produced a very low yield. wikipedia.org The process was later refined, but it wasn't until 1957 that a more practical and efficient method was discovered by Paul von Ragué Schleyer. Schleyer's method involved the rearrangement of dicyclopentadiene (B1670491) using a Lewis acid catalyst, which significantly increased the yield and made adamantane more accessible for research. wikipedia.org This breakthrough was instrumental in stimulating further exploration of adamantane and its derivatives. wikipedia.org
Structural Significance of the Adamantane Moiety in Organic Synthesis and Medicinal Chemistry
The adamantane moiety, with its rigid, cage-like structure, imparts several desirable properties to molecules, making it a valuable component in both organic synthesis and medicinal chemistry. nih.govresearchgate.net This tricyclic hydrocarbon is conformationally locked, providing a predictable and stable scaffold for the construction of more complex molecules. wikipedia.orgresearchgate.net Its lipophilic nature enhances the ability of drugs to cross cell membranes, a crucial factor in bioavailability. researchgate.netnih.gov
In medicinal chemistry, the incorporation of the adamantane group can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov This has led to the development of numerous adamantane-based drugs with a wide range of therapeutic applications, including antiviral, antidiabetic, and neuroprotective agents. nih.govontosight.ai The rigid scaffold of adamantane allows for precise positioning of functional groups, which can lead to enhanced binding to biological targets and improved therapeutic efficacy. nih.gov
Position of Adamantane-2-carboxylic Acid within the Adamantane Derivative Landscape
Within the diverse family of adamantane derivatives, adamantane-2-carboxylic acid occupies a unique position. Unlike the more commonly studied 1-substituted adamantanes, the carboxylic acid group in this compound is attached to a secondary carbon atom of the adamantane cage. researchgate.net This seemingly subtle difference in substitution pattern can lead to distinct chemical reactivity and biological activity.
The synthesis of adamantane-2-carboxylic acid can be achieved through various routes, including the oxidation of adamantanone. researchgate.nettandfonline.com Its structure allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules. researchgate.net For instance, it has been used as a precursor for the synthesis of other 2-substituted adamantane derivatives with potential applications in medicinal chemistry. nih.gov The unique spatial arrangement of the carboxylic acid group in adamantane-2-carboxylic acid can influence its interaction with biological targets, potentially leading to novel therapeutic agents. Research has explored its use in developing compounds with activities such as transport inhibition and as building blocks for neurotensin (B549771) receptor probes. durham.ac.ukacs.orgacs.org
The following table provides a summary of key adamantane derivatives and their primary applications:
| Adamantane Derivative | Primary Application(s) |
| Amantadine (B194251) | Antiviral, Anti-Parkinsonian chemistrylearner.comnih.gov |
| Memantine | Treatment of Alzheimer's disease nih.govresearchgate.net |
| Rimantadine (B1662185) | Antiviral nih.govresearchgate.net |
| Adapalene | Treatment of acne nih.govacs.org |
| Saxagliptin | Antidiabetic nih.gov |
| Vildagliptin | Antidiabetic nih.govresearchgate.net |
The continued exploration of adamantane-2-carboxylic acid and its derivatives promises to unveil new opportunities in various fields of chemical and medical research.
Structure
2D Structure
Properties
IUPAC Name |
adamantane-1-carboxylic acid | |
|---|---|---|
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InChI |
InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXXGFJRDUSRO-UHFFFAOYSA-N | |
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Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O | |
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Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID40870784 | |
| Record name | 1-Adamantane-1-carboxylic acid | |
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Molecular Weight |
180.24 g/mol | |
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Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Adamantanecarboxylic acid | |
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CAS No. |
828-51-3, 15897-81-1 | |
| Record name | 1-Adamantanecarboxylic acid | |
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| Record name | Adamantanecarboxylic acid | |
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| Record name | Adamantane-2-carboxylic acid | |
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| Record name | 1-Adamantanecarboxylic acid | |
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| Record name | 1-Adamantane-1-carboxylic acid | |
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| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid | |
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Synthetic Methodologies and Reaction Pathways for Adamantane 2 Carboxylic Acid
Classical Synthetic Routes
Traditional batch synthesis methods remain fundamental in the laboratory-scale production of adamantane-2-carboxylic acid. These routes often involve multi-step sequences starting from readily available adamantane (B196018) precursors.
Oxidation of Adamantane Derivatives for Carboxyl Group Introduction
The introduction of a carboxyl group at the secondary (C2) position of the adamantane cage can be achieved through the oxidation of suitable precursors. One documented method involves the oxidative cleavage of spiro[adamantane-2,2′-oxirane]. researchgate.net This approach utilizes the strained oxirane ring as a reactive handle for introducing the desired functionality.
Another strategy involves the oxidation of 2-adamantanol (B149831). For instance, the PhI/RuCl3/oxone system has been shown to oxidize 2-adamantanol to adamantanone with high efficiency. researchgate.net The resulting adamantanone is a versatile intermediate that can be further converted to the target carboxylic acid through various methods, such as the Demjanov reaction followed by oxidation. nih.govmdpi.com
The choice of oxidizing agent is critical and can influence the reaction's outcome and selectivity. Reagents like Jones reagent (chromium trioxide in sulfuric acid) have been employed in the oxidation of adamantane derivatives, though they often require careful control of reaction conditions to avoid over-oxidation or side reactions. cuni.cz
Table 1: Oxidation Reactions for Adamantane-2-carboxylic Acid Precursors
| Starting Material | Reagent/System | Product | Reference |
|---|---|---|---|
| spiro[adamantane-2,2'-oxirane] | Oxidative cleavage | Adamantane-2-carboxylic acid | researchgate.net |
| 2-Adamantanol | PhI/RuCl3/oxone | Adamantanone | researchgate.net |
| Adamantan-2-one | Demjanov reaction, then oxidation | Adamantane-2-carboxylic acid | nih.govmdpi.com |
Carbonylation Reactions of Adamantane Precursors
Carbonylation reactions provide a direct method for introducing a carboxylic acid group onto the adamantane framework. The Koch-Haaf reaction is a well-established method for the carboxylation of adamantane and its derivatives. google.com This reaction typically involves treating an adamantane precursor, such as 1-adamantanol (B105290) or 1-bromoadamantane (B121549), with formic acid in the presence of a strong acid like sulfuric acid. orgsyn.org While highly effective for the tertiary (bridgehead) position, modifications are necessary to achieve selective carboxylation at the secondary position.
Radical-mediated carbonylation offers an alternative pathway. For example, the radical chlorocarbonylation of adamantane using oxalyl chloride and a radical initiator can produce a mixture of 1- and 2-adamantanecarboxylates after methanolysis. rsc.org Similarly, oxidative carbonylation, employing systems like N-hydroxyphthalimide (NHPI) and oxygen in the presence of carbon monoxide, can generate adamantyl radicals that are subsequently trapped by CO to form acyl radicals, leading to carboxylic acids. rsc.orgnih.gov However, these radical reactions often yield a mixture of regioisomers, requiring subsequent separation. rsc.org
Table 2: Carbonylation Methods for Adamantane Carboxylic Acids
| Precursor | Method | Reagents | Key Feature | Reference |
|---|---|---|---|---|
| Adamantane | Radical Chlorocarbonylation | Oxalyl chloride, benzoyl peroxide | Forms mixture of 1- and 2-isomers | rsc.org |
| Adamantane | Oxidative Carbonylation | CO, O₂, NHPI | Generates a mixture of carbonylated and oxygenated products | rsc.orgnih.gov |
| 1-Adamantanol | Koch-Haaf Reaction | HCOOH, H₂SO₄ | Primarily yields 1-adamantanecarboxylic acid | orgsyn.org |
Functionalization of the Adamantane Framework via Cyclopropanation, Halogenation, and Coupling Reactions
The synthesis of adamantane-2-carboxylic acid can also be approached by first functionalizing the adamantane core and then converting the introduced group into a carboxyl moiety. Halogenation, particularly bromination, can produce a mixture of 1-bromoadamantane and 2-bromoadamantane, with the ratio depending on the reaction conditions. rsc.orgnih.gov The 2-bromo derivative can then serve as a precursor for introducing the carboxylic acid group.
Ring expansion reactions of adamantane derivatives are another powerful tool. For instance, the Demjanov reaction of adamantan-2-one with reagents like ethyl diazoacetate can expand the cage to a homoadamantanone derivative. nih.govmdpi.com Subsequent oxidative cleavage of this expanded ring system can yield dicarboxylic acids that can be further manipulated to afford the target 1,2-disubstituted adamantanes, including derivatives related to the 2-carboxylic acid. nih.govmdpi.com
Directed C-H functionalization has also emerged as a strategy to selectively introduce functional groups at specific positions on the adamantane scaffold, which can then be converted to a carboxylic acid. mdpi.com
Advanced Synthetic Strategies
To overcome the limitations of classical batch processes, such as scalability and safety concerns with hazardous reagents, advanced synthetic strategies like flow chemistry have been developed.
Flow Chemistry Approaches for Scalable Synthesis
Continuous flow chemistry offers significant advantages for chemical synthesis, including enhanced heat and mass transfer, improved process control, and greater safety. nih.gov These benefits are particularly relevant for reactions that are highly exothermic or involve unstable intermediates. While the direct synthesis of adamantane-2-carboxylic acid in flow is not extensively detailed, the principles have been successfully applied to the synthesis of closely related and structurally more complex derivatives, demonstrating the potential of this technology. durham.ac.ukworktribe.com
The successful implementation of flow synthesis often relies on specialized reactor designs. Mesoreactors, which are larger than microreactors but smaller than traditional batch reactors, are particularly well-suited for lab-scale production and process development. durham.ac.ukworktribe.com
In the synthesis of 2-aminoadamantane-2-carboxylic acid, various mesoreactor flow devices were utilized to expedite the process. durham.ac.ukworktribe.comacs.org For example, a Grignard addition to 2-adamantanone (B1666556) was optimized in a Uniqsis FlowSyn system using a 14 mL reactor coil, achieving a high isolated yield on a significant scale. acs.org Subsequent steps, such as the Ritter reaction and cyclization, were also performed in heated perfluoroalkoxy (PFA) coiled flow reactors (CFCs). acs.org These devices allow for precise control over temperature, pressure, and residence time, which is crucial for maximizing yield and minimizing side reactions. The use of such systems demonstrates a robust and scalable pathway for the synthesis of functionalized 2-substituted adamantanes. durham.ac.ukworktribe.com
Optimization of Reaction Conditions for Safety and Yield
The development of efficient and safe synthetic protocols for adamantane-2-carboxylic acid is a significant area of research. A notable optimized method involves a three-stage synthesis starting from 2-adamantanone, which achieves a total product yield of 70% nsc.ru. This multi-step process has been refined to maximize efficiency and practicality.
The key stages of this optimized synthesis are:
Corey-Chaykovsky Reaction : 2-Adamantanone is reacted with trimethylsulphoxonium iodide in the presence of potassium hydroxide. This step forms a spiro-oxirane intermediate.
Oxirane Ring Opening : The oxirane ring is subsequently opened under acid catalysis to yield an aldehyde.
Oxidation : The final step involves the oxidation of the aldehyde to the target adamantane-2-carboxylic acid nsc.ru.
This optimized pathway provides a reliable and high-yielding route to the desired product, making it more accessible for further applications nsc.ru.
| Step | Reaction | Reagents | Outcome | Overall Yield |
| 1 | Corey-Chaykovsky Reaction | 2-Adamantanone, Trimethylsulphoxonium iodide, KOH | Spiro[adamantane-2,2'-oxirane] | 70% nsc.ru |
| 2 | Acid-Catalyzed Ring Opening | Spiro-oxirane, Acid | Adamantane-2-carbaldehyde | |
| 3 | Oxidation | Adamantane-2-carbaldehyde | Adamantane-2-carboxylic acid |
Multicomponent Reactions and One-Pot Syntheses
While direct multicomponent reactions for the synthesis of adamantane-2-carboxylic acid are not extensively detailed, the principles of process simplification and safety are addressed through advanced flow-based methodologies. The synthesis of related compounds, such as 2-aminoadamantane-2-carboxylic acid, has been expedited using mesoreactor flow devices durham.ac.ukresearchgate.net. This approach simplifies the handling of potentially hazardous reagents and challenging reaction conditions durham.ac.ukresearchgate.net. By using continuous flow reactors, temperature, a crucial parameter, can be precisely controlled. For instance, in related adamantane syntheses, maintaining temperatures below 40°C was found to be critical to prevent the formation of byproducts from rearrangements like the Meyer−Schuster and Wagner−Meerwein rearrangements durham.ac.uk. Flow chemistry offers a safer, scalable, and high-yielding alternative to traditional batch processes for adamantane derivatives durham.ac.uk.
Synthesis from Specific Precursors
Adamantanone is a common and versatile starting material for the synthesis of adamantane-2-carboxylic acid researchgate.net. Multiple synthetic strategies originate from this ketone.
| Pathway | Intermediate | Key Reaction | Reference |
| Pathway A | Spiro[adamantane-2,2'-oxirane] | Corey-Chaykovsky Reaction | nsc.ru |
| Pathway B | 2-Cyanoadamantane | Reaction with TosMIC or other methods | tandfonline.comtandfonline.com |
The hydrolysis of 2-cyanoadamantane presents a direct and effective method for preparing adamantane-2-carboxylic acid tandfonline.comtandfonline.com. The precursor, 2-cyanoadamantane, can be synthesized efficiently from adamantanone. A particularly effective one-step synthesis utilizes tosylmethylisocyanide (TosMIC) in a reaction with adamantanone, yielding 2-cyanoadamantane in high yield (80%) tandfonline.com. This method is noted for its simplicity and efficiency compared to previous multi-step approaches tandfonline.comtandfonline.com. The subsequent hydrolysis of the nitrile group provides a profitable and straightforward route to adamantane-2-carboxylic acid tandfonline.comtandfonline.com.
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of the reactions involved in the synthesis and transformation of adamantane derivatives is crucial for controlling product formation and optimizing reaction conditions.
Mechanistic studies of the anodic oxidation of adamantane carboxylic acids reveal significant differences based on the substituent's position. The anodic oxidation of adamantane-2-carboxylic acid when conducted in an alcoholic solution results in the formation of a mixture of products derived from both radical and carbonium ion intermediates researchgate.net. This contrasts sharply with the behavior of adamantane-1-carboxylic acid, which under similar conditions, yields only products derived from carbonium ions researchgate.net. This suggests that the position of the carboxylic acid group on the adamantane cage fundamentally influences the stability and reaction pathways of the intermediates formed during electrochemical oxidation.
Rearrangement Processes in Adamantane Synthesis
The synthesis of the adamantane skeleton itself is a classic example of a carbocation-mediated rearrangement. A common and effective method involves the Lewis acid-promoted isomerization of tetrahydrodicyclopentadiene. nih.gov This transformation proceeds through a complex series of cationic 1,2-bond migrations and hydride shifts, ultimately leading to the thermodynamically stable adamantane structure. nih.gov
In the context of synthesizing substituted adamantanes like adamantane-2-carboxylic acid, rearrangement of bicyclic precursors is a key strategy. nih.gov Acid-catalyzed rearrangements of precursors such as bicyclo[3.3.1]nonane derivatives are frequently employed to construct the adamantane framework with substituents at desired positions. nih.gov
One illustrative pathway involves the acid-catalyzed sigmatropic rearrangement of a primary alcohol attached to a bicyclic system. For instance, a primary alcohol precursor can be refluxed in formic acid to induce a rearrangement that forms a secondary alcohol with the adamantane framework, which can then be oxidized to the corresponding ketone. nih.gov This ketone can serve as a precursor for further functionalization to yield adamantane-2-carboxylic acid.
Another relevant transformation is the Meinwald rearrangement, which is a Lewis acid-promoted process. nih.gov While specific applications leading directly to adamantane-2-carboxylic acid are not extensively detailed in readily available literature, the principle of rearranging epoxide precursors to carbonyl compounds within a bicyclic system highlights a potential pathway for accessing 2-substituted adamantane derivatives. nih.gov The reaction of bicyclic precursors often requires stoichiometric amounts of a Lewis acid for high yields, although catalytic amounts can be used at the cost of reduced efficiency. nih.gov
The table below summarizes some rearrangement reactions involved in the synthesis of adamantane derivatives, which are foundational to understanding the potential pathways to adamantane-2-carboxylic acid.
| Precursor Type | Rearrangement Type | Reagents/Conditions | Product Type | Yield (%) |
| Primary Alcohol on Bicyclic Frame | Acid-catalyzed sigmatropic rearrangement | Formic acid, reflux | Secondary Alcohol with Adamantane Frame | 56 (for the subsequent ketone) nih.gov |
| Bicyclic Oxirane | Lewis acid-promoted Meinwald rearrangement | Lewis Acid | Carbaldehyde | Not specified |
| Bicyclic Oxirane | Acid-catalyzed ring opening and rearrangement | Mineral Acid | Diol | Not specified |
| Tetrahydrodicyclopentadiene | Lewis acid-promoted isomerization | AlCl₃ | Adamantane | ~20-40 nih.gov |
Catalytic Influences on Product Distribution
The distribution of products in adamantane synthesis, particularly the ratio of 1-substituted to 2-substituted isomers, is highly dependent on the catalytic conditions employed. The greater thermodynamic stability of the tertiary bridgehead carbocation (at C1) compared to the secondary carbocation (at C2) generally favors the formation of 1-substituted products. nih.gov However, careful selection of catalysts and reaction conditions can influence the regioselectivity of these reactions.
Lewis acids play a crucial role in initiating the carbocation formation necessary for both the adamantane cage formation and subsequent functionalization. nih.gov In the classic synthesis of adamantane from tetrahydrodicyclopentadiene, a Lewis acid like aluminum chloride is essential to drive the rearrangement. nih.gov
In the context of carboxylation, the choice of catalyst can influence the product distribution. While direct carboxylation of adamantane often leads to the 1-carboxylic acid derivative due to the stability of the bridgehead carbocation, certain catalytic systems can promote the formation of the 2-isomer, although this is a less common outcome.
Radical-based functionalization offers an alternative to carbocation chemistry and can lead to different product distributions. For example, the oxidative carbonylation of adamantane using N-hydroxyphthalimide (NHPI) as a catalyst in the presence of oxygen and carbon monoxide proceeds via a radical mechanism. nih.gov This method, however, tends to produce a mixture of carbonylated and oxygenated products at both the secondary and tertiary positions, with poor selectivity. nih.gov
The table below outlines the influence of different catalytic systems on the functionalization of adamantane, which can indirectly inform strategies for the synthesis of adamantane-2-carboxylic acid by highlighting catalysts that can activate the C2 position.
| Reaction Type | Catalytic System | Reactants | Major Product(s) | Notes on Selectivity |
| Isomerization | Lewis Acid (e.g., AlCl₃) | Tetrahydrodicyclopentadiene | Adamantane | Forms the core adamantane structure through rearrangement. nih.gov |
| Oxidative Carbonylation | N-Hydroxyphthalimide (NHPI) / O₂ | Adamantane, CO | Mixture of 1- and 2-carboxylic acids and oxygenated products | Poor selectivity between C1 and C2 positions. nih.gov |
| Palladium-catalyzed Oxidative Carbonylation | Palladium catalyst | Adamantane, Benzyl alcohol, CO | Adamantyl esters | Preference for the bridgehead (C1) position (3°:2° = 3:1). nih.gov |
Derivative Synthesis and Functionalization Strategies
Carboxylic Acid Functionalization
The carboxylic acid group of adamantane-2-carboxylic acid is a prime site for modification, allowing for the synthesis of a wide array of derivatives such as amides, esters, and acyl chlorides. These transformations are fundamental for creating more complex molecules and for coupling the adamantane (B196018) scaffold to other chemical entities.
The synthesis of amides from carboxylic acids is a crucial transformation in organic chemistry. The mixed anhydride (B1165640) method is a common strategy to activate the carboxylic acid for nucleophilic attack by an amine. This process involves reacting the carboxylic acid with a chloroformate, such as ethyl or isobutyl chloroformate, to generate a highly reactive mixed anhydride intermediate. highfine.com This intermediate is then treated with a primary or secondary amine to form the corresponding amide.
While specific examples detailing this method for adamantane-2-carboxylic acid are not prevalent, the general applicability of this reaction is well-established. For instance, other adamantane-derived amides have been synthesized by the acylation of an amine with a carboxylic acid in the presence of triethylamine. nih.gov The mixed anhydride method offers an alternative activation strategy, particularly useful when direct coupling methods are inefficient. The reaction proceeds by enhancing the electrophilicity of the carbonyl carbon, facilitating the amide bond formation. highfine.com
Table 1: General Conditions for Amide Formation via Mixed Anhydride Method
| Step | Reagent 1 | Reagent 2 | Intermediate/Product | Purpose |
| 1 | Carboxylic Acid (e.g., Adamantane-2-carboxylic acid) | Chloroformate (e.g., Ethyl chloroformate) | Mixed Anhydride | Activation of the carboxylic acid |
| 2 | Mixed Anhydride | Amine (Primary or Secondary) | Amide | Formation of the amide bond |
This table represents a generalized procedure for the mixed anhydride method.
Esterification is the process of converting a carboxylic acid into an ester. The Fischer esterification is a classical method that involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product (ester), water is typically removed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com
A patented method for separating 1- and 2-adamantanecarboxylic acids utilizes their differential esterification rates. In this process, a mixture of the isomers is treated with an alcohol using 98% sulfuric acid as a catalyst at temperatures between 55-70°C. google.com This demonstrates a practical application of esterification for adamantane-2-carboxylic acid.
Table 2: Example of Esterification Conditions
| Carboxylic Acid | Catalyst | Temperature | Reaction Time | Outcome |
| Adamantane-2-carboxylic acid | 98% H₂SO₄ | 55-70 °C | 15–140 min | Formation of the corresponding ester |
Data derived from a process for separating adamantane carboxylic acid isomers. google.com
Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates for synthesizing esters, amides, and other acyl compounds. The conversion of a carboxylic acid to an acyl chloride involves replacing the hydroxyl (-OH) group with a chlorine atom. chemguide.co.uk Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukkhanacademy.org
The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uklibretexts.org This method has been successfully applied to adamantane dicarboxylic acids, where treatment with boiling thionyl chloride resulted in the corresponding diacyl chloride in quantitative yield, indicating its efficacy for the adamantane scaffold. nih.gov
Table 3: Common Reagents for Acyl Chloride Formation
| Reagent | Formula | Byproducts | Separation Method |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Fractional distillation |
| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl(g) | Fractional distillation |
| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Fractional distillation |
Adamantane Core Functionalization
Beyond modifications to the carboxylic acid group, the rigid adamantane cage itself can be functionalized. These reactions typically involve introducing new substituents, such as amino or hydroxyl groups, at various positions on the adamantane framework, leading to derivatives with distinct properties and potential applications.
2-Aminoadamantane-2-carboxylic acid is a significant unnatural, achiral amino acid derivative known for its biological activity as a transport inhibitor. worktribe.comacs.orgacs.org A high-yielding, scalable, and safe flow-based synthesis for this compound has been developed starting from 2-adamantanone (B1666556). worktribe.comacs.org Although this synthesis does not begin with adamantane-2-carboxylic acid, it represents a key method for producing a C2-amino, C2-carboxy functionalized adamantane.
The synthesis involves multiple steps, including a Grignard addition of ethynylmagnesium bromide to 2-adamantanone. acs.orgdurham.ac.uk This is followed by a series of transformations that ultimately yield 2-aminoadamantane-2-carboxylic acid as its hydrochloride salt in very good yield (94%). acs.org
Table 4: Selected Steps in the Flow Synthesis of 2-Aminoadamantane-2-carboxylic acid
| Starting Material | Key Reagent | Key Intermediate | Final Product Yield |
| 2-Adamantanone | Ethynylmagnesium bromide | 2-Ethynyl-2-adamantanol | 94% (as HCl salt) |
Yield is reported from an intermediate amide precursor. acs.org
Hydroxylation of the adamantane core of adamantane-2-carboxylic acid introduces a hydroxyl group, creating bifunctional molecules that can be used as monomers or intermediates. google.com One documented method involves the direct oxidation of the adamantane cage. For example, treating adamantane-2-carboxylic acid with a mixture of sulfuric and nitric acids leads to the formation of 5-hydroxyadamantane-2-carboxylic acid. researchgate.net
Another approach utilizes the MnO₂–H₂SO₄ system for the synthesis of cage alcohols from adamantanecarboxylic acids. researchgate.net This reaction can lead to the displacement of the carboxylic group and the introduction of a hydroxyl group, often at a bridgehead position. researchgate.net These methods provide pathways to hydroxy derivatives, which are valuable starting materials for further chemical elaboration.
Halogenation and Subsequent Substitutions
The synthesis of functionalized adamantane derivatives often proceeds through halogenated intermediates. nih.gov Direct halogenation of the adamantane core, particularly at the bridgehead positions, provides a versatile entry point for further chemical modifications. For instance, adamantane-1-carboxylic acid can be perchlorinated when treated with gaseous chlorine under UV irradiation in a carbon tetrachloride solvent. google.com This process can yield products such as tetrachloroadamantane-1-carboxylic acid and octachloroadamantane-1-carboxylic acid. google.com
These halogenated carboxylic acids are robust chemical intermediates. The carboxylic acid moiety can be converted into an acid chloride, for example, by heating with thionyl chloride. google.com This acyl chloride is highly reactive and can subsequently be reacted with amines or ammonia (B1221849) to form various carboxamide derivatives. google.com This two-step sequence—halogenation followed by substitution at the carboxyl group—allows for the introduction of a wide range of functionalities onto the rigid adamantane scaffold.
Fluorination of adamantane carboxylic acids has also been explored. The use of reagents like (Me₄N)SCF₃ provides a method for converting carboxylic acids, including 1-adamantanecarboxylic acid, into their corresponding acyl fluorides. mt.com For carboxylic acids with available α-hydrogens, the Hell-Volhard-Zelinsky reaction offers a classic method for α-halogenation using bromine or chlorine in the presence of a phosphorus catalyst. ucalgary.ca
Multisubstitution Strategies
Synthesis of Symmetrical Disubstituted Bridgehead Adamantane Derivatives
Symmetrically disubstituted adamantanes, particularly at the bridgehead positions (1 and 3), are crucial intermediates for creating more complex, multi-substituted adamantane structures. rsc.org A common and economical starting material for these syntheses is 1-adamantane carboxylic acid. nih.govrsc.org
One key strategy is the Koch-Haaf carbonylation, which can be used to introduce a second carboxyl group at the opposite bridgehead position. This reaction transforms 1-adamantane carboxylic acid into 1,3-adamantane dicarboxylic acid. rsc.org The resulting diacid can then be subjected to further transformations. For example, it can be reduced to form 1,3-adamantane dimethanol. rsc.org This diol, in turn, can be converted to dihalogenated derivatives like 1,3-dibromomethyl adamantane through reaction with systems such as HBr-ZnBr₂. rsc.org These symmetrical disubstituted derivatives serve as foundational building blocks for a variety of applications. rsc.org
| Starting Material | Reagents | Product | Reference |
| 1-Adamantane carboxylic acid | HCOOH, H₂SO₄ | 1,3-Adamantane dicarboxylic acid | rsc.org |
| 1,3-Adamantane dicarboxylic acid | Reduction | 1,3-Adamantane dimethanol | rsc.org |
| 1,3-Adamantane dimethanol | HBr-ZnBr₂ | 1,3-Dibromomethyl adamantane | rsc.org |
Tetrasubstituted Adamantane Scaffolds for Multivalent Ligand-Receptor Interactions
The rigid, tetrahedral geometry of the adamantane cage makes it an ideal scaffold for the synthesis of multivalent ligands, which are valuable in studying ligand-receptor interactions. google.comresearchgate.net The goal is often to create a core molecule with multiple, precisely oriented functional groups. An efficient synthetic route to novel 1,3,5,7-tetrasubstituted adamantane derivatives has been developed, starting from adamantane itself. researchgate.net
These synthetic strategies can produce tetrafunctionalized adamantanes with, for example, three identical arms designed for ligand attachment and a fourth, different functional group for conjugation to a reporter molecule. google.comresearchgate.net One approach involves the synthesis of a key intermediate with three arms terminated by activated carboxylic acid derivatives (like NHS-esters) and a fourth arm with a protected amino group. researchgate.net This design allows for differential and controlled conjugation. Such scaffolds provide a well-defined tripodal recognition motif that is useful for interacting with cell surfaces. google.com The adamantane core ensures that the attached ligands are held in a fixed spatial arrangement, which can significantly enhance binding affinity to biological targets. google.com
Stereochemical Aspects in Derivative Synthesis
Synthesis of Chiral Adamantane Derivatives
Chirality is a key consideration in the synthesis of adamantane derivatives, particularly for applications in medicinal chemistry and catalysis. acs.org Adamantane itself is achiral, but it can become chiral through appropriate substitution patterns. For instance, a 1,2-disubstituted adamantane derivative is inherently chiral. acs.org Similarly, an adamantane molecule with four different substituents at the bridgehead positions (1, 3, 5, and 7) is also chiral. nih.gov The synthesis of such compounds in an enantiomerically pure form is a significant objective. acs.org Optical activity in adamantane derivatives was first described in 1969 for a molecule bearing hydrogen, bromine, methyl, and carboxyl groups at the four bridgehead positions. nih.gov
Synthetic strategies for creating chiral adamantanes often involve the construction of the adamantane framework from chiral precursors or the resolution of racemic mixtures. Pathways have been developed to convert common starting materials into enantiomerically pure ketoolefins, which can then be cyclized to form the chiral adamantane cage while retaining their stereochemistry. acs.org
Enantioselective Approaches
Achieving enantioselectivity in the synthesis of chiral adamantane derivatives is crucial for producing compounds with specific biological activities or catalytic properties. acs.org Various enantioselective approaches have been developed to control the stereochemistry of the final adamantane product.
One strategy involves using asymmetric reactions during the construction of the adamantane skeleton. acs.org For example, enantiomerically pure starting materials can be guided through a series of reactions that preserve or transfer chirality to the final tricyclic product. acs.org Another approach is the transformation of adamantyl-substituted precursors using stereoselective reactions. For instance, new adamantane-substituted heterocycles with potent biological activity have been synthesized in their (R)- and (S)-isomeric forms through the transformation of adamantyl-substituted N-Boc-homoallylamines. These methods are critical for accessing specific enantiomers of complex adamantane derivatives for further study and application.
Applications in Medicinal Chemistry and Pharmacology
Antiviral Activities of Adamantane-2-carboxylic Acid Derivatives
The adamantane (B196018) moiety is famously associated with the first generation of influenza A virus inhibitors. mdpi.comnih.gov Building on this legacy, derivatives of adamantane-2-carboxylic acid have been explored for their potential to combat viral infections.
The primary mechanism of action for early adamantane antivirals like amantadine (B194251) and rimantadine (B1662185) is the blockade of the M2 ion channel of the influenza A virus. mdpi.comnih.gov This channel is a proton-selective viroporin essential for the viral uncoating process within the host cell. By obstructing this channel, the drugs prevent the acidification of the viral interior, which is a critical step for the release of the viral genome and subsequent replication. nih.govnih.gov
Derivatives of adamantane-2-carboxylic acid are designed with the same fundamental principle in mind. The bulky adamantane cage is capable of physically occluding the M2 channel pore. nih.gov While amantadine is a primary amine, the carboxylic acid functional group in adamantane-2-carboxylic acid derivatives offers a point for chemical modification to potentially enhance binding affinity and efficacy. The core concept remains analogous: the adamantyl group serves as a "lipophilic bullet" that targets and blocks the M2 channel, thereby inhibiting viral replication. nih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of adamantane derivatives. Research has shown that modifications to the adamantane core and its substituents can significantly impact activity. For instance, the addition of various functional groups to the adamantane scaffold can alter the molecule's interaction with the M2 channel or other viral targets.
Studies on amino acid derivatives of adamantane have indicated that the adamantane carbocycle can act as a carrier for functional groups, transporting them to the M2 protein. mdpi.com This suggests that the nature of the substituent on the carboxylic acid group of adamantane-2-carboxylic acid can be fine-tuned to improve antiviral efficacy. For example, the synthesis and evaluation of various adamantylphthalimides, including those derived from adamantane-1-carboxylic acids, have been conducted to explore their antiviral potential. nih.gov These studies help in the rational design of new compounds with improved activity against influenza and potentially other viruses.
Derivatives of adamantane have demonstrated efficacy against influenza A virus strains. mdpi.comnih.gov For example, 2-(1-adamantyl)imidazole (B3429768) and N-methyl-2-(1-adamantyl)imidazole, synthesized from 1-adamantyl carboxylic acid, showed significant antiviral activity against the A-2 Victoria virus in chick embryos. nih.gov While resistance to first-generation adamantane drugs is now widespread, research into new derivatives continues in an effort to overcome these limitations. mdpi.com Some synthesized amino acid derivatives of adamantane have shown the ability to inhibit influenza A virus strains that are resistant to rimantadine. mdpi.com
The following table summarizes the antiviral activity of select adamantane derivatives.
| Compound | Virus Strain | Activity |
|---|---|---|
| 2-(1-adamantyl)imidazole | Influenza A-2 Victoria | Significant antiviral activity nih.gov |
| N-methyl-2-(1-adamantyl)imidazole | Influenza A-2 Victoria | Significant antiviral activity nih.gov |
Neuropharmacological Research
The unique structure of adamantane has also been exploited in the development of agents targeting the central nervous system. Adamantane-2-carboxylic acid has served as a key structural component in the design of ligands for various neurological receptors.
Neurotensin (B549771) is a neuropeptide involved in a variety of physiological processes, and its receptors are targets for therapeutic intervention. SR48692 was the first potent and selective non-peptide antagonist discovered for the neurotensin receptor. researchgate.net A key structural feature of SR48692 is the adamantane moiety derived from adamantane-2-carboxylic acid.
Following the discovery of SR48692, a more potent antagonist, SR142948A, was developed. researchgate.net SR142948A, which is 2-[[5-(2,6-dimethoxyphenyl)-1-(4-(N-(3-dimethylaminopropyl)-N-methylcarbamoyl)-2-isopropylphenyl)-1H-pyrazole-3-carbonyl]amino] adamantane-2-carboxylic acid, also incorporates the adamantane-2-carboxylic acid scaffold. researchgate.net This compound exhibits a significantly higher affinity for the neurotensin receptor compared to SR48692. nih.gov For instance, SR142948A inhibited [¹²⁵I]-neurotensin binding with a median inhibitory concentration (IC₅₀) of 0.24 nM, whereas the IC₅₀ for SR48692 was 14 nM. nih.gov The adamantane group in these antagonists is thought to contribute to their high affinity and selectivity by fitting into a specific hydrophobic pocket of the receptor.
The table below compares the potency of SR48692 and SR142948A.
| Compound | Target | IC₅₀ (nM) for [¹²⁵I]-neurotensin binding |
|---|---|---|
| SR48692 | Neurotensin Receptor | 14 ± 5 nih.gov |
The P2X7 receptor, an ATP-gated ion channel, is implicated in pain and inflammation, making it a promising target for the development of new analgesics. nih.gov Derivatives of 2-aminoadamantane-2-carboxylic acid have been investigated as P2X7 receptor antagonists.
Research has shown that certain adamantane derivatives can inhibit the P2X7-evoked release of glutamate (B1630785), a mechanism that may contribute to their antinociceptive properties. nih.gov One study reported on a class of adamantane derivatives, where a specific compound demonstrated outstanding analgesic properties that were not mediated by opioid or cannabinoid receptors. nih.gov This suggests a novel mechanism of action for pain relief centered on the modulation of the P2X7 receptor. Molecules containing the 2-aminoadamantane-2-carboxylic acid fragment have shown antinociceptive effects attributed to the inhibition of P2X7-triggered glutamate release. scirp.org This line of research highlights the potential of adamantane-2-carboxylic acid derivatives in the development of non-opioid analgesics.
P2X7 Receptor Inhibition and Analgesic Properties
Modulation of Glutamate Release
Derivatives of adamantane have been investigated for their ability to modulate neurotransmitter release, a key process in neuronal communication. One such derivative, 2-aminoadamantane-2-carboxylic acid, has demonstrated inhibitory effects on the P2X7 receptor-evoked release of glutamate. nih.gov In experimental models using rat cerebrocortical synaptosomes, this compound was found to inhibit the release of the excitatory neurotransmitter. nih.gov
The P2X7 receptor, when activated, can trigger the release of glutamate through both calcium-dependent and calcium-independent pathways. nih.gov The studied adamantane derivative was shown to act as an inhibitor of the Ca²⁺-dependent exocytotic release of glutamate, interfering with the receptor's rapid gating channel that is coupled to vesicular release. nih.gov This modulation of glutamate, a primary excitatory neurotransmitter in the central nervous system, highlights a potential mechanism for therapeutic intervention in conditions associated with glutamatergic dysregulation. nih.gov
Modulation of Neuroinflammation Pathways
Adamantane derivatives have shown promise in modulating neuroinflammatory pathways, which are implicated in a variety of neurodegenerative and metabolic diseases. researchgate.netnih.gov Studies on newly synthesized adamantane derivatives have investigated their neuroprotective actions in the context of diabetes-induced cognitive impairment, a condition linked to neuroinflammation. researchgate.netnih.gov
In animal models of diabetes, these compounds were found to restrict cognitive deficits. researchgate.netnih.gov The mechanism appears to involve the blockade of pro-inflammatory cytokine synthesis in the brain. researchgate.netnih.gov Specifically, research has shown that these derivatives can lead to the overexpression of genes such as Brain-Derived Neurotrophic Factor (Bdnf) and Caveolin-1 (Cav1), which play roles in neural plasticity and inflammatory responses. researchgate.netnih.gov This suggests that adamantane-based compounds could be valuable in treating cognitive impairment associated with inflammatory events. nih.gov
Antipsychotic Drug Development Potential
The adamantane framework has been utilized in the development of agents targeting central nervous system disorders, including potential antipsychotics. nih.gov The unique structural properties of adamantane can be leveraged in designing molecules that interact with specific neuroreceptors. For instance, an adamantane-modified isotopomer has been used to study the binding properties of neurotensin receptors (NTR1 and NTR2), which are involved in the pathophysiology of psychosis. nih.gov
Furthermore, Adamantane-2-carboxylic acid itself has been noted for its utility in chromatographic methods to separate neurotensin receptor agonists from dopamine (B1211576) antagonists, both of which are key targets in antipsychotic drug research. biosynth.com A closely related derivative has been proposed as a clinically useful compound for attenuating amphetamine-induced locomotor sensitization, a model used in antipsychotic drug screening. nih.gov This indicates the potential of the adamantane scaffold in generating new leads for antipsychotic medications.
CNS Penetration Enhancement
A significant challenge in developing drugs for central nervous system (CNS) disorders is ensuring the molecule can cross the protective blood-brain barrier (BBB). The lipophilic, cage-like structure of the adamantane moiety is well-suited to address this challenge. nih.govresearchgate.net Incorporating an adamantane group into a drug molecule often increases its lipophilicity, which can facilitate its passage across the BBB. nih.govresearchgate.net
This strategy has been successfully demonstrated in prodrug design. For example, when the antiviral drug azidothymidine (AZT) was conjugated with a 1-adamantane moiety, the resulting prodrugs were significantly more lipophilic and showed markedly enhanced penetration into brain tissue in animal studies. nih.gov The concentration of the adamantane-conjugated prodrugs in the brain was found to be 7 to 18 times higher than that of the parent drug, AZT. nih.gov This highlights the utility of the adamantane structure as a "lipophilic bullet" to improve CNS drug delivery. nih.govresearchgate.net
Enzyme and Receptor Inhibition
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors for Metabolic Regulation
Adamantane carboxylic acid derivatives have been identified as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1). nih.govresearchgate.net DGAT1 is a crucial enzyme that catalyzes the final step in triglyceride synthesis, making it an attractive therapeutic target for metabolic diseases like obesity and type 2 diabetes. researchgate.net
Extensive research and optimization of this series of compounds have led to the discovery of highly effective DGAT1 inhibitors. nih.gov One particular E-adamantane carboxylic acid compound demonstrated excellent in vitro activity, with an IC50 value of 5 nM against both human and mouse DGAT1. nih.govresearchgate.net This compound also exhibited favorable drug-like properties, including microsomal stability and a good safety profile. nih.govresearchgate.net
In vivo studies have confirmed the therapeutic potential of these inhibitors. The lead compound significantly reduced plasma triglyceride levels in rodents and zebrafish. nih.govresearchgate.net In diet-induced obesity mouse models, it also led to a reduction in body weight gain and lowered the glucose area under the curve (AUC), indicating improved glucose metabolism. nih.govresearchgate.net
Table 1: In Vitro Activity of an Optimized Adamantane Carboxylic Acid Derivative against DGAT1
| Target Enzyme | IC50 Value |
|---|---|
| Human DGAT1 | 5 nM |
| Mouse DGAT1 | 5 nM |
Data sourced from studies on optimized E-adamantane carboxylic acid compounds. nih.govresearchgate.net
Table 2: In Vivo Efficacy of a Lead Adamantane Carboxylic Acid DGAT1 Inhibitor
| Efficacy Endpoint | Observation in Animal Models |
|---|---|
| Plasma Triglycerides | Significantly reduced |
| Body Weight Gain | Reduction observed in DIO mice |
| Glucose Metabolism | Lowered glucose AUC in DIO mice |
DIO: Diet-Induced Obesity; AUC: Area Under the Curve. Data reflects outcomes in preclinical studies. nih.govresearchgate.net
Role of the Carboxyl Group in Molecular Target Binding
The carboxylic acid group is a key functional group in drug design, largely due to its ability to engage in specific charge-charge interactions and hydrogen bonding with biological targets. researchgate.net This functional group is often critical for the binding of therapeutic agents to their respective receptors or enzymes. researchgate.net In the context of adamantane-based compounds, the carboxyl group can significantly influence the molecule's interaction with its biological target. For instance, in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders, the carbonyl group of adamantyl derivatives has been shown to form potential hydrogen bond interactions with key residues like Tyr183 and Ser170 within the enzyme's active site. nih.gov The unique, rigid, and bulky structure of the adamantane cage positions the carboxyl group in a way that can facilitate a precise and effective interaction with the binding site of a target protein. researchgate.net The lipophilic nature of the adamantane core combined with the interactive potential of the carboxyl group creates a pharmacophore that can be optimized for both potency and selectivity. nih.govnih.gov
Antibacterial and Antimicrobial Research
Adamantane derivatives have been a subject of interest in the search for new antimicrobial agents, driven by the increasing challenge of bacterial resistance. mdpi.com
Inhibition of Gram-positive and Gram-negative Bacteria
Research has shown that adamantane-carboxylic acid possesses inhibitory activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. medchemexpress.com It has demonstrated the ability to effectively inhibit the growth of several Gram-positive bacteria and is also active against some Gram-negative strains. mdpi.commedchemexpress.com At a concentration of 1000 mg/mL, adamantane-carboxylic acid can completely halt the growth of Bacillus cereus, Bacillus subtilis, Enterococcus faecalis, Micrococcus luteus, and Citrobacter freundii. medchemexpress.com A higher concentration of 1500 mg/mL is required to prevent the growth of Staphylococcus aureus and Pseudomonas aeruginosa. medchemexpress.com While it generally shows a stronger inhibitory effect on Gram-positive bacteria, its activity against Gram-negative bacteria is considered weaker. medchemexpress.com The structural characteristics of the adamantane cage are thought to play a role in this differential activity, as the outer membrane of Gram-negative bacteria presents a significant barrier to the penetration of many small molecules. nih.gov
| Bacterial Strain | Gram Type | MIC (mg/mL) |
|---|---|---|
| Bacillus cereus | Gram-positive | 1000 |
| Bacillus subtilis | Gram-positive | 1000 |
| Enterococcus faecalis | Gram-positive | 1000 |
| Micrococcus luteus | Gram-positive | 1000 |
| Citrobacter freundii | Gram-negative | 1000 |
| Staphylococcus aureus | Gram-positive | 1500 |
| Pseudomonas aeruginosa | Gram-negative | 1500 |
Mechanisms of Action (e.g., Cell Membrane Permeability Alteration)
The antibacterial effect of adamantane-carboxylic acid is attributed, in part, to its ability to alter the permeability of the bacterial cell membrane. medchemexpress.com While the specific molecular target has not been definitively identified, it is understood that the compound can disrupt the integrity of the cell membrane, leading to the inhibition of bacterial growth. medchemexpress.com This membranotropic activity is a recognized mechanism for some adamantane derivatives. mdpi.com The lipophilic nature of the adamantane moiety likely facilitates its interaction with and insertion into the lipid bilayer of bacterial membranes, which can lead to changes in membrane fluidity and function. researchgate.net
Antiproliferative Activity
Derivatives of adamantane have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net The incorporation of the adamantane scaffold into different molecular structures has been a strategy in the development of new anticancer agents. nih.gov For example, certain adamantane derivatives have shown notable in vitro activity against major cancer cell lines, and some have also exhibited in vivo anticancer profiles. nih.gov While some hybrid derivatives of adamantane have shown activity against bacteria, they did not always translate to significant effects on cell proliferation within the tested dose ranges. researchgate.net However, other studies have successfully designed adamantane-containing compounds with potent antiproliferative effects. nih.gov
Transport Mediator Properties
The unique physicochemical properties of certain adamantane derivatives, such as 2-aminoadamantane-2-carboxylic acid, have led to their investigation as transport mediators. acs.orgresearchgate.net This particular amino acid derivative has been reported to possess novel transport inhibitory properties. researchgate.net The bulky and apolar side chain provided by the adamantane cage, combined with resistance to metabolic degradation due to the tertiary α-carbon and sufficient water solubility, are characteristics that make it a candidate for influencing amino acid transport systems. researchgate.net
Drug Delivery Systems and Pharmacokinetic Modulation
The adamantane moiety is widely utilized in the design of drug delivery systems and for the modulation of pharmacokinetic properties. mdpi.comnih.gov Its lipophilic nature allows it to be incorporated into the lipid bilayer of liposomes, which can be used for targeted drug delivery. researchgate.netpensoft.net The rigid adamantane cage can also protect adjacent functional groups from metabolic breakdown, thereby enhancing the stability and distribution of a drug in the bloodstream. researchgate.net By modifying existing drugs with an adamantane group, it is often possible to increase their lipophilicity and stability, which can lead to improved pharmacokinetic profiles. nih.gov Adamantane-containing structures, including liposomes, cyclodextrin (B1172386) complexes, and dendrimers, are being developed as versatile systems for delivering therapeutic agents to specific sites in the body. nih.govpensoft.net
Adamantane as an "Anchor" in Liposomal Systems
The adamantane moiety's high lipophilicity allows it to serve as an effective anchor within the lipid bilayer of liposomes. mdpi.compensoft.net This concept is pivotal for developing targeted drug delivery systems and for studying surface recognition phenomena. nih.govresearchgate.net By functionalizing a drug or a targeting ligand with an adamantane group, these molecules can be stably integrated into the liposomal membrane, with the adamantane cage submerged in the hydrophobic core of the bilayer. researchgate.net
This anchoring strategy facilitates the creation of versatile, decorated liposomes for targeted drug delivery. mdpi.com For instance, adamantyl glycoconjugates have been incorporated into liposomal systems to present carbohydrate molecules on the vesicle surface. pensoft.net These carbohydrate-decorated liposomes can then be used to study interactions with specific protein receptors on cell membranes. researchgate.net A notable example involved using concanavalin (B7782731) A, a lectin that specifically binds to α-d-mannosyl residues. The interaction caused aggregation and an increase in the size of liposomes decorated with mannosylated adamantyl derivatives, demonstrating successful surface recognition. mdpi.com
Researchers have also combined the lipophilic adamantane anchor with highly polar functional groups, such as the guanidine (B92328) moiety, in a single molecule. mdpi.com This design allows for the stable entrapment of these derivatives in liposome (B1194612) model membrane systems, which is crucial for studying their interactions and potential as cell-penetrating agents. pensoft.netresearchgate.net
Table 1: Examples of Adamantane Derivatives Used in Liposomal Systems
| Adamantane Derivative | Application in Liposomal System | Research Finding |
| Adamantyl glycoconjugates | Surface recognition and targeted delivery | Acted as a membrane anchor for carbohydrate molecules, enabling specific binding with lectins like concanavalin A. mdpi.com |
| Adamantyl aminoguanidines | Model membrane system studies | Successfully incorporated into liposomes, combining a polar guanidine group with a lipophilic adamantane anchor. mdpi.compensoft.net |
| (Adamant-2-yl)-L-Ala-D-isoGln | Investigation of specific protein interactions | Used as a model for studying interactions with membrane receptors. researchgate.net |
Adamantane-Based Dendrimers and Nanoparticles
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure, making them promising nanocarriers for therapeutic agents. mdpi.comtandfonline.com Adamantane serves as an excellent building block in the synthesis of these nanostructures. mdpi.com Its tetrahedral geometry allows it to form a core from which four dendritic arms can extend, creating a globular polymeric material. mdpi.com
Polycationic adamantane-based dendrons have been investigated for their cellular uptake. Preliminary results have shown that these compounds can be taken up by cells efficiently without causing significant cytotoxicity. mdpi.com The properties of these dendrimers can be fine-tuned by modifying the terminal functional groups or the core structure, offering a versatile platform for applications like gene delivery. mdpi.com
In the broader context of nanoparticles, the rigid structure of adamantane is utilized in molecular recognition and drug delivery to ensure the proper orientation of different components. mdpi.com Dendrimer-based nanogels, which combine the features of dendrimers and nanogels, are being developed as advanced nanoplatforms with high drug-loading capacity and sustained release properties for applications in cancer therapy. tandfonline.com These systems can be engineered to encapsulate diagnostic or therapeutic agents, leveraging the unique structural advantages conferred by components like adamantane. tandfonline.comnih.gov
Table 2: Features of Adamantane in Dendrimer and Nanoparticle Systems
| System Type | Role of Adamantane | Key Properties and Applications |
| Adamantane-Based Dendrimers | Core building block | Forms a tetrahedral core for dendritic arms; used in creating polycationic dendrons for cellular uptake and gene delivery. mdpi.com |
| Nanoparticles | Rigid structural component | Ensures proper orientation of molecular components for recognition and targeted delivery. mdpi.com |
| Dendrimer-Based Nanogels | Component of the nanostructure | Contributes to platforms with high drug loading and sustained release for cancer theranostics. tandfonline.com |
Improvement of Bioavailability and Controlled Release
Incorporating an adamantane moiety into drug candidates is a well-established strategy to enhance their pharmacological properties, particularly bioavailability. pensoft.netnih.gov The lipophilicity of the adamantane cage facilitates the passage of drugs across biological membranes, including the blood-brain barrier. nih.gov This enhanced membrane permeability can lead to better absorption and distribution of the drug in the body. researchgate.net Furthermore, the rigid cage structure can protect adjacent functional groups from metabolic degradation, increasing the drug's stability and prolonging its presence in blood plasma. researchgate.net
Adamantane-based polymers are utilized as matrices in drug delivery systems to achieve controlled drug release. pensoft.net These materials can be designed to have specific mechanical, physicochemical, and biological properties that dictate the rate at which the encapsulated drug is released. This approach helps in maintaining therapeutic drug concentrations over an extended period, potentially reducing dosing frequency and minimizing adverse effects. pensoft.net
Supramolecular systems involving adamantane and host molecules like cucurbit[n]urils also offer a sophisticated method for controlled release and improved bioavailability. nih.gov The strong, non-covalent interaction between the adamantane guest and the host cavity allows for the encapsulation of the drug. This encapsulation can enhance the solubility of poorly water-soluble drugs and protect them from degradation. The release of the drug can be triggered by specific stimuli, allowing for targeted delivery and controlled release at the desired site of action. nih.gov
Applications in Materials Science and Polymer Chemistry
Utilization as a Synthetic Polymer Matrix
Adamantane-2-carboxylic acid has been identified as a synthetic polymer utilized as a matrix in specialized analytical techniques. biosynth.com Specifically, it serves as a matrix component in molecular electrostatic potential flow chromatography. biosynth.com This application leverages the unique structural and chemical properties of the adamantane (B196018) moiety to create a stationary phase capable of specific molecular interactions. For instance, a polymeric matrix incorporating adamantane-2-carboxylic acid has been used to effectively separate neurotensin (B549771) receptor agonists and dopamine (B1211576) antagonists. biosynth.com Its inherent hydrophobicity and rigid structure contribute to the creation of robust polymer systems with potential uses in separations and environmental applications. biosynth.comcymitquimica.com
Development of Functional Materials with Tailored Properties
The modification of functional groups attached to the adamantane scaffold is a cornerstone of modern organic synthesis, allowing for the creation of a diverse range of compounds with tailored properties for applications in materials science. rsc.orgsemanticscholar.org The unique structural features and reactivity of adamantane-2-carboxylic acid make it a promising candidate for the development of advanced polymers and functional materials. cymitquimica.comcymitquimica.com
The rigid adamantane cage acts as a design element to direct the assembly of molecules, a process driven by lipophilic interactions. nih.govacs.org This controlled assembly is key to generating functional materials with potential uses as nanodevices, molecular sponges, or in drug delivery systems. nih.govacs.org For example, adamantane-terminated polypeptides have been synthesized and used in the template-based self-assembly of responsive nanocontainers, demonstrating the utility of the adamantane group in creating complex, functional architectures. researchgate.net Similarly, thermoresponsive polymers have been created by incorporating pendant adamantane groups into a poly(2-alkyl-2-oxazoline) copolymer, showcasing how the adamantane unit can be used to tune material properties like thermal responsiveness through molecular recognition. nih.gov
Crystal Engineering and Cocrystallization
Crystal engineering utilizes intermolecular interactions to design and construct novel solid-state structures with desired properties. Adamantane derivatives, including adamantane-2-carboxylic acid, are widely exploited in this field due to their propensity for predictable aggregation. acs.orgresearchgate.netnih.gov The noncovalent installation of adamantane moieties through cocrystallization is a particularly powerful strategy, as it can impart the properties associated with adamantane to other molecules without altering their intrinsic chemical nature. nih.govacs.org
A systematic evaluation of a series of adamantanecarboxylic acids has provided significant insights into their self-assembly and cocrystallization behavior. nih.govnih.gov This research highlights how the interplay of various noncovalent forces can be harnessed to control the crystal packing of these compounds. researchgate.netresearchgate.net
In addition to van der Waals forces, hydrogen bonding plays a crucial role in the supramolecular assembly. The carboxylic acid group of adamantane-2-carboxylic acid is a potent hydrogen bond donor and acceptor. In cocrystals with suitable partners, such as bipyridines, strong [O–H···N] hydrogen bonds form, which, in conjunction with the lipophilic aggregation of the adamantyl cages, guide the formation of extended structures like zigzag chains and layered networks. nih.govnih.gov Weaker [C–H···O] hydrogen bonds can also contribute to the stability of the resulting crystalline architecture. acs.orgnih.gov
| Interaction Type | Description | Role in Crystal Packing | Example Bond Distances |
|---|---|---|---|
| [O–H···N] Hydrogen Bond | Strong interaction between the carboxylic acid proton and a nitrogen atom of a coformer. | Forms robust heterosynthons, linking different molecular components into assemblies. nih.govacs.org | 1.87 Å to 1.88 Å nih.govacs.org |
| [O–H···O] Hydrogen Bond | Interaction between two carboxylic acid groups. | Forms homosynthons, creating dimers of the acid molecules. acs.org | ~2.6 Å to 2.7 Å researchgate.net |
| van der Waals Forces ([H···H]) | Dispersion forces between the adamantyl cages. | Drives lipophilic aggregation, a key factor in the overall packing arrangement. nih.govacs.org | N/A |
| [C–H···O] Hydrogen Bond | Weak interaction between a C-H bond on the adamantane ring and a carbonyl oxygen. | Provides additional stabilization to the crystal lattice. acs.orgnih.gov | ~2.89 Å to 3.37 Å acs.orgnih.gov |
| π···π Stacking | Interaction between aromatic rings of coformers (e.g., bipyridines). | Provides consistent and robust packing, especially in multicomponent cocrystals. nih.govacs.org | ~3.56 Å to 3.72 Å nih.govacs.org |
The substitution pattern on the adamantane cage can have a profound impact on the resulting crystal structure. Studies on a series of methyl-substituted 1-adamantanecarboxylic acids revealed that the addition of methyl groups significantly alters the directionality of the crystal packing in single-component systems. nih.govacs.org
Single-crystal X-ray diffraction studies showed that while the unsubstituted 1-adamantanecarboxylic acid forms supramolecular tapes, the addition of methyl groups leads to different arrangements. acs.org For example, 3,5-dimethyladamantane-1-carboxylic acid forms grids, and 3,5,7-trimethyl-1-adamantanecarboxylic acid assembles into zigzag tapes. acs.org This sensitivity to substitution highlights that changes to the surface morphology of the hydrocarbon cage alter the pattern of [H···H] contacts, thereby redirecting the extended packing of the molecules. acs.org
| Compound | Supramolecular Structure (Single Component) | Cocrystal Behavior (with 4,4′-azopyridine) |
|---|---|---|
| This compound (ada) | Forms supramolecular tapes via homodimers. acs.org | Forms three-component assemblies organized into sheets. nih.gov |
| 3,5-Dimethyladamantane-1-carboxylic acid (dimet-ada) | Forms grid-like structures. acs.org | Forms three-component assemblies organized into sheets. nih.gov |
| 3,5,7-Trimethyl-1-adamantanecarboxylic acid (trimet-ada) | Forms zigzag tapes. acs.org | Forms three-component assemblies organized into sheets. nih.gov |
In supramolecular chemistry, synthons are reliable structural units formed by specific intermolecular interactions. royalsocietypublishing.org They can be classified as homosynthons, which involve identical, self-complementary functional groups, or heterosynthons, which consist of different but complementary functional groups. royalsocietypublishing.orgmdpi.com
Adamantanecarboxylic acids are excellent examples of molecules that form predictable synthons. In their pure, single-component crystals, they consistently form dimers via [O–H···O] hydrogen bonds between two carboxylic acid groups. acs.org This classic R²₂(8) ring motif is a robust carboxylic acid homosynthon. acs.orgmdpi.com
When cocrystallized with a molecule containing a complementary functional group, such as the nitrogen atom in a pyridine (B92270) ring, heterosynthons are formed. nih.gov In the cocrystals of adamantanecarboxylic acids with 4,4′-azopyridine, the primary interaction is a strong [O–H···N] hydrogen bond between the carboxylic acid and the pyridine nitrogen. nih.govacs.org This interaction results in a reliable heterosynthon that links the two different components into three-part assemblies. nih.govacs.org The ability to predictably form either homosynthons or heterosynthons depending on the chemical environment makes adamantanecarboxylic acids powerful and versatile tools for the rational design of crystalline materials. nih.gov
Supramolecular Chemistry and Host Guest Interactions
Formation of Inclusion Complexes
The adamantane (B196018) moiety's size and hydrophobicity allow it to fit snugly within the cavities of several macrocyclic hosts, including cucurbiturils and cyclodextrins. nih.gov This encapsulation is driven by the displacement of "high energy" water molecules from the host's cavity, a process favored by an increase in entropy. osti.gov
Adamantane derivatives exhibit a particularly high affinity for cucurbit[n]urils, especially cucurbit nih.govuril (CB7), forming exceptionally stable host-guest complexes. nih.govnih.gov The equilibrium constants for adamantane guests in CB7 can be in the range of 10¹⁰–10¹⁵ M⁻¹, indicating a very strong and stable association. nih.gov This strong binding is attributed to the excellent size and shape complementarity between the adamantane cage and the CB7 cavity. nih.gov
While specific studies on adamantane-2-carboxylic acid are not detailed, research on similar adamantane derivatives shows they form stable 1:1 complexes with cucurbiturils in aqueous solutions. newkai.com The bulky adamantyl group is accommodated within the host cavity, stabilized by van der Waals interactions. newkai.com The kinetics of this association are remarkably fast, allowing for complex formation to occur rapidly in solution. nih.gov This robust interaction has been explored for applications in pretargeted imaging and drug delivery systems. nih.govnih.gov
Cyclodextrins (CDs), particularly β-cyclodextrin, are well-known hosts for adamantane and its derivatives due to their hydrophobic inner cavity and hydrophilic exterior. mdpi.comnih.gov The adamantyl group, with a diameter of approximately 7 Å, fits well within the β-cyclodextrin cavity, leading to the formation of stable inclusion complexes. mdpi.com
A study on various bio-conjugatable adamantane derivatives, including 1-adamantanecarboxylic acid, demonstrated the formation of inclusion adducts with β-cyclodextrin. mdpi.comnih.gov Depending on the specific derivative, diverse adamantane-to-CD ratios such as 2:2, 3:2, and 1:2 were observed. mdpi.comnih.govresearchgate.net In these complexes, the β-cyclodextrin molecules often form pairs, creating a truncated cone-shaped cavity that can accommodate one or more adamantane guest molecules. mdpi.comnih.govnih.gov
Table 1: Stoichiometry of β-Cyclodextrin Complexes with Adamantane Derivatives
| Adamantane Derivative | Host | Guest-to-Host Ratio | Reference |
|---|---|---|---|
| 1-Adamantanol (B105290) | β-Cyclodextrin Dimer | 2:2 | mdpi.comnih.gov |
| 2-Adamantanol (B149831) | β-Cyclodextrin Dimer | 3:2 | mdpi.comnih.gov |
| This compound | β-Cyclodextrin Dimer | 2:2 | mdpi.comnih.gov |
The interaction between adamantane derivatives and cyclodextrins is strong and driven primarily by hydrophobic interactions. researchgate.net For adamantane carboxylic acid, secondary interactions, such as hydrogen bonding between the carboxyl group and the hydroxyl groups at the rim of the cyclodextrin (B1172386), can further stabilize the complex. osti.gov Studies using 1H NMR spectroscopy suggest that the complexation of this compound with a modified β-cyclodextrin occurs with a specific orientation, where the guest enters via the primary hydroxyl side of the host. ucla.edu This directional preference is consistent with X-ray crystal structures of the inclusion complex of this compound and β-cyclodextrin. ucla.edu
The binding affinity between adamantane derivatives and β-cyclodextrin is typically high, with association constants (Ka) in the range of 10⁴ to 10⁵ M⁻¹. mdpi.com This strong affinity is a result of the excellent size and shape match between the guest and the host's cavity. mdpi.com Isothermal titration calorimetry (ITC) is a common technique used to measure these binding affinities. osti.gov Studies have shown that carboxy-substituted adamantane derivatives exhibit higher binding affinities for β-cyclodextrin compared to amine-substituted ones, which may be due to stronger hydrogen bonding between the carboxylate and the hydroxyl groups on the cyclodextrin rim. osti.gov
Table 2: Binding Affinities of Adamantane Derivatives with Cyclodextrins
| Guest | Host | Association Constant (Ka) | Technique | Reference |
|---|---|---|---|---|
| Alexa 488 labelled adamantane | β-Cyclodextrin | 5.2 x 10⁴ M⁻¹ | Fluorescence Correlation Spectroscopy | mdpi.com |
Cyclodextrin Complexes
Applications in Separation and Purification
The distinct chemical properties of adamantane-2-carboxylic acid compared to its 1-isomer can be exploited for separation and purification. A patented method describes the separation of 2-adamantanecarboxylic acid from this compound based on the difference in their esterification reaction rates. google.com In this process, a mixture of the isomers is subjected to esterification using sulfuric acid as a catalyst under controlled time and temperature. google.com Subsequently, the pH is adjusted to 10 or higher, allowing for the separation of the resulting this compound methyl ester from the unreacted 2-adamantanecarboxylic acid, which remains in the aqueous layer. google.com This method provides a simple and environmentally friendly way to purify 2-adamantanecarboxylic acid from manufacturing residues. google.com
pH-Dependent Binding Studies
The carboxylic acid group on adamantane-2-carboxylic acid introduces pH-sensitivity to its host-guest interactions. At a pH below its pKa, the carboxylic acid is protonated and neutral, while at a higher pH, it deprotonates to form a negatively charged carboxylate. This change in charge significantly affects the binding dynamics with hosts like cucurbiturils and cyclodextrins.
For cucurbituril (B1219460) complexes, the formation of a carboxylate at increased pH can lead to ion-dipole repulsion with the electron-rich carbonyl portals of the host. acs.orgacs.org This repulsion can hinder the dissociation of the guest, effectively "locking" it inside the host cavity. acs.orgacs.org This pH-dependent kinetic locking has been demonstrated for guest molecules containing a terminal carboxylic acid, where dethreading of the host is possible at low pH but is significantly inhibited at high pH. acs.orgacs.org This principle allows for the creation of mechanically responsive polymer networks where the material's properties change reversibly with pH. acs.org Similarly, the binding of NSAIDs, most of which contain a carboxylic acid group, to serum albumin is favored when the group is in its negatively charged carboxylate form. nih.gov
Reversible Uptake and Release Mechanisms
The reversible uptake and release of guest molecules is a key feature of dynamic supramolecular systems, and adamantane derivatives with ionizable groups, such as adamantane-2-carboxylic acid, are particularly well-suited for this purpose. The binding and release can be controlled by external stimuli, most notably pH.
In a neutral or acidic environment, the carboxylic acid group of adamantane-2-carboxylic acid is protonated and uncharged. This allows the hydrophobic adamantyl group to be readily encapsulated by a host molecule in an aqueous solution, driven by the hydrophobic effect. However, upon increasing the pH to a basic environment, the carboxylic acid group deprotonates to form a negatively charged carboxylate ion. This increase in polarity and charge leads to stronger solvation of the guest molecule by water, which can overcome the hydrophobic driving force for encapsulation, resulting in the release of the guest from the host's cavity. This pH-triggered mechanism provides a reliable and reversible switch for the uptake and release of adamantane-2-carboxylic acid from a host molecule. This process is fully reversible; lowering the pH will again protonate the carboxylate, leading to re-encapsulation of the guest. rsc.orgshu.ac.ukrsc.org
Influence of Protonation/Deprotonation on Complex Stability
The stability of host-guest complexes involving adamantane-2-carboxylic acid is significantly influenced by the protonation state of its carboxylic acid group. The neutral, protonated form of the molecule generally forms more stable complexes with hydrophobic host cavities in aqueous solutions. The primary driving force for this complexation is the hydrophobic effect, which is the tendency of nonpolar molecules to aggregate in an aqueous solution to minimize their contact with water molecules.
When the carboxylic acid is deprotonated to the carboxylate anion at higher pH, the stability of the complex is substantially reduced. rsc.orgshu.ac.uk The presence of a negative charge on the guest molecule increases its polarity and its affinity for the polar aqueous environment. This enhanced solvation of the guest competes with the encapsulation by the host, thereby destabilizing the host-guest complex. For instance, in studies with the closely related adamantane-1-carboxylic acid, a significant decrease in binding affinity with a coordination cage host was observed upon deprotonation. rsc.orgshu.ac.ukresearchgate.net This pH-dependent change in complex stability is a critical feature that can be exploited in the design of stimuli-responsive materials and drug delivery systems.
| pH Condition | Protonation State of Carboxylic Acid | Dominant Interaction with Host | Complex Stability |
| Acidic/Neutral | Protonated (-COOH) | Hydrophobic | High |
| Basic | Deprotonated (-COO⁻) | Weakened Hydrophobic/Electrostatic Repulsion | Low |
Supramolecular Polymers and Rotaxanes
The strong and reliable host-guest interactions of adamantane derivatives are leveraged in the construction of supramolecular polymers and interlocked molecules like rotaxanes. Adamantane-2-carboxylic acid can serve as a functional pendant group on a polymer chain, enabling the formation of supramolecular assemblies through non-covalent interactions.
When incorporated into a polymer, the adamantane moiety can form inclusion complexes with macrocyclic hosts such as cyclodextrins. nih.gov This molecular recognition can be used to crosslink polymer chains, leading to the formation of hydrogels or other supramolecular materials with tunable properties. The pH-responsiveness of the carboxylic acid group can be used to control the assembly and disassembly of these polymeric structures.
In the context of rotaxanes, a "wheel" component (a macrocyclic molecule) is threaded onto an "axle" component (a linear molecule) and prevented from dethreading by bulky "stopper" groups at each end of the axle. Adamantane-2-carboxylic acid, with its bulky adamantyl group, can function as a stopper or as a recognition site on the axle to facilitate the threading of the macrocycle. The formation of the host-guest complex between the adamantane group and the macrocycle is a key step in the templated synthesis of such rotaxanes.
Fluorescent Sensor Development
Adamantane derivatives have been utilized in the development of fluorescent sensors due to their ability to form stable host-guest complexes. While direct applications of adamantane-2-carboxylic acid in this area are not extensively documented, the principles of its host-guest chemistry are highly relevant.
Fluorescent sensors often operate on a displacement mechanism. A fluorescent dye, modified with an adamantane group, can be complexed with a host molecule, leading to a change in its fluorescent properties (e.g., quenching or enhancement). When a target analyte is introduced that binds more strongly to the host, it displaces the adamantane-functionalized dye, causing a detectable change in the fluorescence signal. The carboxylic acid group of adamantane-2-carboxylic acid could be used to modulate the binding affinity of the sensor component in response to pH, adding another layer of control to the sensing system.
Furthermore, adamantane units can be incorporated into the structure of porous organic frameworks (POFs) to create materials with fluorescent properties. These adamantane-based POFs can act as sensors for various analytes. For example, a fluorescent adamantane-based three-dimensional porous organic framework has been synthesized and used for the selective determination of tetracycline. mdpi.com The porous structure and the electronic properties of the adamantane-containing framework contribute to its sensing capabilities.
Catalysis and Reaction Mechanism Studies
Role of Adamantane-2-carboxylic Acid in Catalytic Processes
Adamantane (B196018) and its derivatives, including adamantane-2-carboxylic acid, have found applications in various catalytic processes across the chemical and pharmaceutical industries. rongyaobio.com The rigid, cage-like structure of the adamantane moiety can create a specific micro-environment around reactants, potentially stabilizing transition states and influencing reaction rates. rongyaobio.com This steric bulk and the electron-rich nature of the adamantane cage make it a suitable component for designing catalysts and ligands. scholaris.ca
While adamantane itself can act as a catalyst, its derivatives are often used to modify and enhance catalytic systems. rongyaobio.com For example, adamantane-derived ligands, such as organometallic adamantyl phosphines, have been shown to improve catalytic systems in reactions like oxidative addition by making the metal center more prone to the reaction due to steric bulk and inductive effects. scholaris.ca Adamantane-containing catalysts have been applied in aryl coupling and cyclopropanation reactions. scholaris.ca The unique geometry of the adamantane cage is often leveraged to influence the physiological properties of biologically active compounds by providing a bulky, lipophilic scaffold. researchgate.net
Influence of Solvents and Catalysts on Reaction Outcomes
The choice of solvents and catalysts plays a critical role in directing the outcome of reactions involving adamantane-2-carboxylic acid and its parent compound, adamantane. The reaction conditions, particularly the presence and type of catalysts, can significantly affect the composition and ratio of products. wikipedia.org
For instance, in the synthesis of 2-aminoadamantane-2-carboxylic acid, the use of large volumes of concentrated sulfuric acid presented workup challenges. researchgate.net Researchers investigated different solvent compositions to optimize the reaction, finding that a mixture of H₂SO₄/AcOH/Ac₂O in a 5:11:5 ratio yielded the best results. researchgate.net Similarly, in the bromination of adamantane, the reaction with molecular bromine can be controlled to produce monosubstituted 1-bromoadamantane (B121549), while the addition of a Lewis acid catalyst promotes multiple substitutions. wikipedia.org
The influence of the solvent is also evident in electrochemical reactions. The anodic oxidation of adamantane-2-carboxylic acid in an alcoholic solution results in a mixture of products derived from both radical and carbonium ion intermediates. researchgate.net This contrasts with adamantane-1-carboxylic acid, which under similar conditions, yields only products derived from carbonium ions. researchgate.net
Different synthetic strategies for adamantane-type clusters also highlight the importance of reaction conditions:
Solvothermal reactions in closed vessels at elevated temperatures are commonly used. rsc.org
Reactions in solution below the solvent's boiling point in open vessels allow for milder conditions and the use of additives or catalysts for more thermally unstable products. rsc.org
Gas-phase reactants can be introduced to solid partners at high temperatures. rsc.org
Thermal decomposition of a precursor, sometimes with a catalyst, can also form adamantane structures. rsc.org
Mechanistic Insights into Oxidation and Decarboxylation Reactions
The rigid structure of adamantane-2-carboxylic acid provides a unique substrate for studying reaction mechanisms, particularly for oxidation and decarboxylation.
Oxidation: The anodic oxidation of adamantane-2-carboxylic acid has been shown to proceed through a mechanism that involves both radical and carbonium ion intermediates. researchgate.net This leads to a mixture of products, a result that differs from the oxidation of the 1-isomer, which exclusively forms carbonium ion-derived products. researchgate.net This divergence in reaction pathways highlights the influence of the substituent's position on the adamantane cage on the stability and reactivity of the intermediates formed during the electrochemical process.
Decarboxylation: Decarboxylation of adamantanecarboxylic acids can be achieved using systems like MnO₂–H₂SO₄. researchgate.net This reaction displaces the carboxylic group with a hydroxyl group, releasing CO₂. researchgate.net At elevated temperatures, the reaction can involve both decarboxylation and decarbonylation of the starting acid or its ester. researchgate.net
Recent advancements in photoredox catalysis have enabled the decarboxylative functionalization of carboxylic acids under mild conditions. princeton.eduprinceton.edu These methods allow for the direct use of the native carboxylic acid functionality, avoiding the need for pre-activation. princeton.edu Metallaphotoredox catalysis, using first-row transition metals like nickel and copper, facilitates various transformations such as alkylation, arylation, and amination of aliphatic carboxylic acids. princeton.edu A proposed mechanism for decarboxylative oxygenation involves the generation of radical intermediates via photocatalysis, which are then trapped by molecular oxygen. princeton.edu
The table below summarizes the outcomes of different reaction mechanisms involving adamantane carboxylic acids.
| Reaction Type | Reagents/Conditions | Intermediate(s) | Product(s) |
| Anodic Oxidation | Alcoholic Solution | Radical and Carbonium Ion | Mixture of radical- and carbonium ion-derived products |
| Decarboxylative Hydroxylation | MnO₂/H₂SO₄ | Not specified | Hydroxy derivatives of adamantane |
| Metallaphotoredox Functionalization | Photocatalyst, Ni or Cu catalyst | Alkyl radical | Alkylated, arylated, aminated, etc. products |
Ligand Design in Transition Metal Catalysis
The adamantane framework is a valuable building block in the design of ligands for transition metal catalysis due to its steric bulk, rigidity, and chemical stability. scholaris.caacs.org These properties are crucial for influencing the reactivity and selectivity of catalytic processes, particularly in C-H activation reactions. scholaris.canih.gov
The adamantyl group provides a three-dimensional, cage-like structure that is resistant to β-hydride elimination, a common deactivation pathway in organometallic catalysis. scholaris.ca Its electron-donating inductive effects can also modulate the electronic properties of the metal center. scholaris.ca For instance, incorporating an adamantyl moiety into N-heterocyclic carbene (NHC) ligands allows for supramolecular immobilization on solid supports, creating recoverable homogeneous catalysts. nih.gov
In the context of palladium-catalyzed C-H activation, carboxylic acids themselves can act as "native" directing groups. nih.gov However, the development of specialized ligands is often necessary to lower the activation barrier for C-H cleavage and to stabilize the active Pd(II) species. nih.govnih.gov Ligands can control the divergence of reactions; for example, different pyridine-pyridone ligands can direct the palladium-catalyzed dehydrogenation of carboxylic acids to yield either α,β-unsaturated carboxylic acids or γ-alkylidene butenolides. nih.gov
The strategic incorporation of adamantane-2-carboxylic acid or its derivatives into ligand structures can therefore offer precise control over catalytic transformations. The defined and rigid geometry of the adamantyl group can create a well-defined pocket around the metal center, influencing substrate approach and transition state geometry, which is a key principle in designing selective catalysts. researchgate.net
Spectroscopic and Analytical Characterization in Research
Application in Chromatographic Methods (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of carboxylic acids from complex mixtures. For carboxylic acids like adamantane-2-carboxylic acid, which lack a strong chromophore, UV detection can be challenging. Therefore, derivatization techniques are often employed to enhance detection sensitivity. nih.govnih.gov These methods introduce a fluorescent or UV-active tag to the molecule. Common derivatization agents for carboxylic acids include 3-nitrophenylhydrazine (3-NPH) and dansylhydrazine. nih.gov
The separation is typically achieved using reversed-phase HPLC, where the polarity of the analyte facilitates its separation. nih.gov LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling sensitive and specific quantification. nih.gov While specific high-throughput methods for adamantane-2-carboxylic acid are not extensively detailed in the literature, the analytical principles for other carboxylic acids are directly applicable. For instance, methods developed for quantifying short-chain fatty acids in biological matrices often involve isotope-labeled chemical derivatization followed by LC-MS/MS analysis, a strategy that could be adapted for adamantane-containing acids. nih.gov Furthermore, adamantane-2-carboxylic acid has been noted for its use as a synthetic polymer matrix in molecular electrostatic potential flow chromatography.
Use as a Reference Standard in NMR Spectroscopy
In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in solid-state NMR, reference standards are essential for ensuring the accuracy and comparability of chemical shift data. The parent hydrocarbon, adamantane (B196018) (C₁₀H₁₆), is widely used as a common external reference standard for chemical shifts. pensoft.netwikipedia.org Its high molecular symmetry and rigid, cage-like structure result in a simple NMR spectrum with two distinct, poorly resolved signals in solution corresponding to the four methine (CH) protons and the six methylene (CH₂) protons. wikipedia.org
For ¹³C solid-state NMR, adamantane's signals are used as a reliable chemical shift standard. nih.gov Research has established precise chemical shift values for adamantane over a range of temperatures, enhancing its utility. At 25 °C, the chemical shift of the adamantane CH signal is reported to be 37.777 ppm (σ = 0.003 ppm). nih.gov The difference between the chemical shifts of its two carbon signals can also serve as an approximate measure of the sample temperature. nih.gov While adamantane itself is a well-established standard, there is no specific indication in the literature of adamantane-2-carboxylic acid being used for the same purpose.
X-ray Diffraction Analysis of Crystal Structures
Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of crystalline solids. This method has been applied to various adamantane derivatives to understand their molecular geometry, conformation, and crystal packing. nih.govmdpi.com The analysis provides precise data on unit cell dimensions, space group, and atomic coordinates.
For example, the crystal structure of 1-adamantanecarboxylic acid has been determined at both 173 K and 280 K. cdnsciencepub.com The study revealed that the compound crystallizes in the triclinic space group P-1. At the lower temperature, the structure is ordered, but at room temperature, the adamantyl group exhibits disorder, adopting two distinct orientations. cdnsciencepub.com In the crystal, the molecules form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. cdnsciencepub.com The crystal structure of the related 2-aminoadamantane-2-carboxylic acid hydrochloride has also been analyzed, providing insights into its molecular structure. upc.edu Such studies are fundamental for understanding the structure-property relationships in adamantane-based compounds.
Below is a table summarizing the crystallographic data for this compound at two different temperatures.
| Temperature (K) | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Space Group |
| 173 | 6.452 | 6.681 | 11.510 | 80.84 | 87.22 | 74.11 | 471.10 | P-1 |
| 280 | 6.503 | 6.849 | 11.620 | 77.11 | 85.77 | 76.34 | 490.11 | P-1 |
Table based on data from the crystal structure determination of this compound. cdnsciencepub.com
Hirshfeld Surface and Energy Framework Analyses for Intermolecular Interactions
To gain a deeper understanding of the non-covalent interactions that govern crystal packing, Hirshfeld surface analysis and energy framework calculations are employed. These computational tools are used to visualize and quantify intermolecular contacts within a crystal. nih.govrsc.orgmdpi.com
Hirshfeld surface analysis maps various properties onto a unique molecular surface, defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules. ias.ac.in A key property mapped is dnorm, which uses a red-white-blue color scheme to highlight intermolecular contacts shorter than, equal to, and longer than the van der Waals radii, respectively. ias.ac.in This allows for the immediate visualization of significant interactions, such as hydrogen bonds. ias.ac.inscirp.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts present in the crystal. rsc.orgmdpi.com
IR Spectroscopy for Structural Confirmation
Infrared (IR) spectroscopy is a fundamental technique used for the structural confirmation of synthesized compounds by identifying their functional groups. For adamantane-2-carboxylic acid, the IR spectrum is characterized by specific absorptions corresponding to the carboxylic acid moiety and the adamantane cage.
The carboxylic acid functional group gives rise to two very characteristic absorptions:
O–H Stretch: A very broad absorption is typically observed in the range of 2500–3300 cm⁻¹. This broadness is due to the strong hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state. libretexts.org
C=O Stretch: An intense absorption for the carbonyl group appears between 1710 and 1760 cm⁻¹. For dimeric carboxylic acids, this band is commonly found around 1710 cm⁻¹. libretexts.org
Theoretical and Computational Studies
Theoretical and computational chemistry provides powerful tools for understanding the structure, behavior, and properties of molecules at an atomic level. For Adamantane-2-carboxylic acid and its derivatives, these methods have been employed to model its interactions, predict its chemical behavior, and analyze its solid-state packing.
Future Directions and Emerging Research Areas
Exploration of Novel Biological Targets and Therapeutic Applications
The adamantane (B196018) moiety is a well-established pharmacophore, known to enhance the lipophilicity and metabolic stability of drug candidates. nih.gov While early derivatives like amantadine (B194251) targeted viral ion channels, the future lies in exploring a wider array of biological targets. nih.govnih.gov Research into adamantane derivatives has revealed a broad spectrum of biological activities, including antiviral, antibacterial, antidiabetic, anticancer, and anti-inflammatory properties. mdpi.com
Derivatives of adamantane carboxylic acid, in particular, are being investigated for various therapeutic roles. For instance, adamantane-1-carboxylic acid has been used as a lipophilic "add-on" to increase the stability and bioavailability of other drugs, such as the antiviral ganciclovir. nih.gov Adamantane-carboxylic acid itself has demonstrated inhibitory activity against microorganisms, including Gram-positive and some Gram-negative bacteria, by altering the permeability of the bacterial cell membrane. medchemexpress.com A related compound, 2-aminoadamantane-2-carboxylic acid, has been identified for its interesting biological activity as a transport mediator, a property attributed to its unique physicochemical characteristics. researchgate.net
Future research will likely focus on:
Enzyme Inhibition: Adamantane-based scaffolds are being used to design inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV) for diabetes management and hydroxysteroid dehydrogenases. nih.gov
Targeted Drug Delivery: The lipophilic nature of the adamantane cage allows it to act as an anchor in the lipid bilayer of liposomes, which can be exploited for targeted drug delivery systems. nih.govpensoft.net
Novel Antimicrobials: Given the rising threat of antibiotic resistance, the development of new antibacterial agents based on adamantane scaffolds is a promising area of investigation. mdpi.com
| Biological Activity | Example Derivative Class | Potential Application | Reference |
|---|---|---|---|
| Antiviral | Amine derivatives (e.g., Amantadine) | Influenza A treatment | nih.govnbinno.comnih.gov |
| Antidiabetic | DPP-IV inhibitors (e.g., Vildagliptin) | Type 2 Diabetes Mellitus treatment | nih.govmdpi.com |
| Antibacterial | Adamantane-carboxylic acid | Inhibition of Gram-positive bacteria | mdpi.commedchemexpress.com |
| Transport Inhibition | 2-Aminoadamantane-2-carboxylic acid | Modulation of amino acid transport | researchgate.net |
| Neuroprotection | Amine derivatives (e.g., Memantine) | Alzheimer's disease management | nbinno.com |
Design of Advanced Adamantane-Based Materials
The incorporation of the rigid adamantane cage into polymers can significantly enhance their material properties, leading to advanced materials with superior performance characteristics. nbinno.com Adamantane-based polymers often exhibit increased thermal stability, mechanical strength, and resistance to solvents, making them suitable for demanding applications in aerospace and as high-performance plastics. nbinno.com
Adamantane-2-carboxylic acid, with its reactive carboxylic acid group, is a particularly useful building block for creating functional materials. This group can be readily modified to attach the adamantane scaffold to polymer backbones or other molecular structures. Emerging research in this area includes:
High-Performance Polymers: Adamantane derivatives are used to create polymers for applications such as coatings for touchscreens. pensoft.netwikipedia.org The precise synthesis of adamantane derivatives allows for the fine-tuning of polymer properties to meet specific industrial requirements. nbinno.com
Supramolecular Assemblies: The adamantane moiety exhibits strong host-guest interactions with molecules like cyclodextrins. nih.gov This non-covalent interaction is being harnessed to create self-assembling supramolecular systems, including thermoresponsive polymers whose properties can be tuned by molecular recognition. nih.govnih.gov
Drug Delivery Systems: Adamantane-based polymers can be designed as matrices for controlled drug release, improving bioavailability and reducing side effects. pensoft.net The adamantane unit can also be incorporated into dendrimers and liposomes for targeted drug delivery applications. nih.govpensoft.net
| Material Type | Key Property Enhancement | Potential Application | Reference |
|---|---|---|---|
| Adamantane-containing polymers | Thermal stability, mechanical strength | Aerospace components, advanced coatings | nbinno.com |
| Supramolecular gels | Self-assembly, stimuli-responsive | Drug delivery, tissue engineering | nih.gov |
| Adamantane-functionalized liposomes | Lipid bilayer anchoring, surface recognition | Targeted drug delivery | nih.govpensoft.net |
| Adamantane-based dendrimers | Covalent drug attachment, controlled architecture | Drug delivery carriers | nih.govpensoft.net |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology
The versatility of the adamantane scaffold places it at the nexus of chemistry, materials science, and biology. researchgate.net Future progress will increasingly depend on interdisciplinary collaborations to exploit the full potential of adamantane derivatives like adamantane-2-carboxylic acid. This convergence of fields is creating new research frontiers and innovative solutions to complex problems. nih.gov
Key areas of interdisciplinary focus include:
Biomaterials and Tissue Engineering: The development of biocompatible and biodegradable adamantane-based polymers is crucial for creating scaffolds for tissue engineering and regenerative medicine. Reproducing the complex structures of natural tissues remains a significant challenge where advanced materials design is critical. researchgate.net
Surface Recognition and Biosensors: The ability of adamantane to participate in specific molecular recognition events is being explored for the development of biosensors and for studying surface recognition phenomena on cell membranes. nih.gov Adamantane-functionalized surfaces can be used to probe interactions with biological systems.
Nanotechnology: The cage-like structure of adamantane makes it an ideal building block for the self-assembly of molecular crystals and other nanostructures. wikipedia.org These structured materials have potential applications in molecular nanotechnology for both biomedical and basic chemical investigations. nih.gov
Development of Environmentally Friendly Synthetic Routes
As with all chemical manufacturing, there is a growing emphasis on developing greener and more sustainable synthetic methods for producing adamantane derivatives. Traditional syntheses can involve harsh reagents and generate significant waste. Future research aims to develop more efficient and environmentally benign processes.
A convenient synthesis for adamantane-2-carboxylic acid starts from adamantanone. researchgate.net However, broader efforts in adamantane chemistry are focused on improving synthetic routes. For example, the synthesis of adamantane itself has been improved to achieve yields of up to 98% using superacid catalysis. wikipedia.org
Emerging strategies for the green synthesis of adamantane derivatives include:
Flow Chemistry: A flow-based synthesis was developed for 2-aminoadamantane-2-carboxylic acid, which simplifies the handling of potentially hazardous reagents and reaction conditions, offering a safer and more scalable process. researchgate.net
Catalytic Methods: The use of organometallic catalysts for the selective functionalization of the adamantane scaffold allows for milder reaction conditions and greater efficiency. researchgate.net
Solvent-Free Reactions: Performing reactions under solvent-free conditions, as demonstrated in the synthesis of certain chiral adamantane derivatives, reduces solvent waste and environmental impact. researchgate.net
One-Pot Syntheses: Developing single-step or one-pot reactions, such as a new method for synthesizing an adamantane isocyanide, can significantly reduce labor, energy consumption, and waste from intermediate purification steps. mdpi.com
Q & A
Q. What are the critical safety protocols for handling Adamantane-2-carboxylic acid in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety measures:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods or work in well-ventilated areas to prevent inhalation of dust or vapors .
- Storage : Store at -20°C (powder) or -80°C (in solvent) in airtight containers to ensure stability .
- Emergency Response : For spills, use inert adsorbents (e.g., quartz sand) and avoid water flushing to prevent environmental contamination .
Q. How is Adamantane-2-carboxylic acid synthesized from 2-cyanoadamantane?
- Methodological Answer : A one-step synthesis involves:
- Reaction Monitoring : Use TLC (ethyl acetate:hexane = 1:10, Rf = 0.6) to track conversion of 2-cyanoadamantane to the carboxylic acid derivative .
- Hydrolysis : React the nitrile group with concentrated HCl or H₂SO₄ under reflux, followed by neutralization with a base (e.g., NaOH) to isolate the acid .
- Characterization : Confirm purity via H NMR (CDCl₃, δ 1.7–2.9 ppm for adamantane protons) .
Q. What analytical techniques are used to characterize Adamantane-2-carboxylic acid?
- Methodological Answer :
- NMR Spectroscopy : H NMR in CDCl₃ resolves adamantane protons (δ 1.7–2.9 ppm) and the carboxylic proton (δ ~12 ppm, if detectable) .
- HPLC/MS : For purity assessment and molecular weight confirmation (C₁₁H₁₆O₂, MW 180.25) .
- Melting Point : Compare observed values (e.g., 234–237°C for related derivatives) against literature to verify crystallinity .
Advanced Research Questions
Q. How can flow chemistry optimize the synthesis of Adamantane-2-carboxylic acid derivatives?
- Methodological Answer : Flow reactors enhance safety and scalability:
- Hazard Mitigation : Use mesoreactors to manage exothermic reactions (e.g., nitrile hydrolysis) with precise temperature control .
- Continuous Processing : Combine steps (e.g., carboxylation and purification) in a single flow system to reduce intermediate handling .
- Yield Improvement : Optimize residence time and reagent ratios (e.g., 1:2 molar ratio of adamantane precursor to oxidizing agent) .
Q. How should researchers address contradictory data in Adamantane-2-carboxylic acid bioactivity studies?
- Methodological Answer :
- Source Analysis : Verify reagent purity (e.g., ≥98% via HPLC) and storage conditions (e.g., -80°C for labile derivatives) .
- Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., neurotensin receptor assays) to identify context-dependent effects .
- Statistical Validation : Apply ANOVA or mixed-effects models to distinguish biological variability from methodological artifacts .
Q. What strategies improve the metabolic stability of Adamantane-2-carboxylic acid in drug design?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the 2-position to reduce CYP450-mediated oxidation .
- Prodrug Design : Convert the carboxylic acid to esters (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
- Co-crystallization : Use adamantane’s rigid scaffold to stabilize target protein binding pockets, as seen in 11β-HSD1 inhibitors .
Environmental and Disposal Considerations
Q. What are the ecological risks of Adamantane-2-carboxylic acid, and how can they be mitigated?
- Methodological Answer :
- Risk Assessment : Due to limited ecotoxicity data, conduct Daphnia magna or algae growth inhibition tests to estimate LC₅₀ values .
- Disposal : Neutralize waste with 10% sodium bicarbonate before incineration at licensed facilities to prevent aquatic contamination .
- Biodegradation Studies : Use OECD 301B guidelines to assess microbial degradation rates in simulated wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
